![molecular formula C19H13BrClN5O2 B2566746 2-[2-(4-溴苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基]-N-(2-氯苯基)乙酰胺 CAS No. 1326901-53-4](/img/no-structure.png)

2-[2-(4-溴苯基)-4-氧代吡唑并[1,5-d][1,2,4]三嗪-5(4H)-基]-N-(2-氯苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

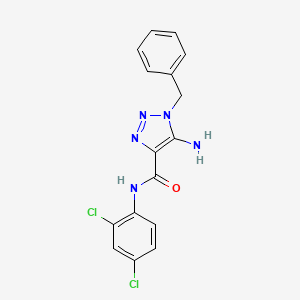

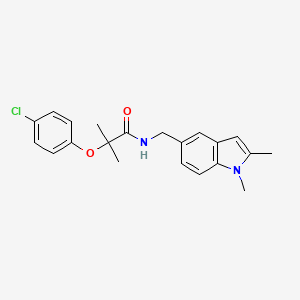

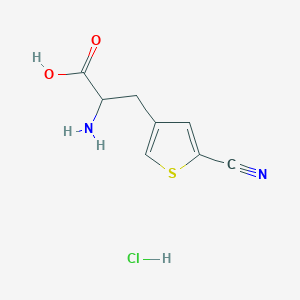

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide” is a heterocyclic compound . The molecular formula of this compound is C13H10BrN5O2 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl ring attached to a 4-bromophenyl group and an N-(2-chlorophenyl)acetamide group .Physical And Chemical Properties Analysis

The average mass of this compound is 348.155 Da, and the monoisotopic mass is 347.001770 Da .科学研究应用

Agrochemicals

Herbicides: The pyrazolo-triazine core could be relevant for herbicide development. Researchers may explore its impact on weed growth inhibition and selectivity toward crop plants.

Fungicides: Considering the aromatic substituents, this compound might exhibit antifungal properties. Evaluating its efficacy against plant pathogens could lead to new fungicides.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-(2-chlorophenyl)-1H-pyrazole to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-(2-chlorophenyl)-1H-pyrazole", "Triethylamine", "Acetic anhydride", "Chloroform", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is added to a solution of 5-amino-3-(2-chlorophenyl)-1H-pyrazole in chloroform.", "Step 2: Triethylamine is added dropwise to the reaction mixture to neutralize the hydrogen chloride formed during the reaction.", "Step 3: Acetic anhydride is added to the reaction mixture and the reaction is allowed to proceed for several hours at room temperature.", "Step 4: The reaction mixture is washed with water and the organic layer is separated.", "Step 5: The organic layer is washed with sodium bicarbonate solution and then with water.", "Step 6: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 7: The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide." ] } | |

CAS 编号 |

1326901-53-4 |

产品名称 |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide |

分子式 |

C19H13BrClN5O2 |

分子量 |

458.7 |

IUPAC 名称 |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C19H13BrClN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |

InChI 键 |

FVDRMQOMYKHOQP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2566670.png)

![Ethyl 2-[2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2566678.png)

![Ethyl 5-(4-chlorobutanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)

![N-(2-ethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2566685.png)